N-benzyl-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-benzyl-2-[3-(4-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3/c1-29-16-9-7-15(8-10-16)26-19-18(23-24-26)20(28)25(13-22-19)12-17(27)21-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOZDBGLYBMWRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCC4=CC=CC=C4)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Compounds containing a triazole are known to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities.
Mode of Action
It is known that the unique structure of triazole facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities.
Biochemical Pathways
Triazole compounds have been found to have significant application value in various fields, such as agrochemistry and material chemistry.
Pharmacokinetics
It is known that the compound is oil-soluble, which may influence its bioavailability and distribution within the body.
Result of Action
Compounds containing a triazole structure have been developed and proved to exhibit broad biological activities.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s oil-soluble nature suggests that it may be more readily absorbed in lipid-rich environments.
Biological Activity
N-benzyl-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of triazolo-pyrimidine derivatives, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 390.403 g/mol. The structure features a benzyl group, a methoxyphenyl moiety, and a triazolo-pyrimidine core, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may exert its effects through:
- Enzyme Inhibition : The triazole ring can participate in hydrogen bonding with enzyme active sites, potentially inhibiting their activity.
- Receptor Modulation : The compound may bind to various receptors involved in signaling pathways, influencing cellular responses.
Anticancer Properties
Research has indicated that triazolo-pyrimidine derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 and Bel-7402. The cytotoxic effects are often measured using the IC50 value, which indicates the concentration required to inhibit cell growth by 50%.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| 69c (related compound) | MCF-7 | 12.50 |
| 69b (related compound) | Bel-7402 | 17.82 |
Antimicrobial Activity
In addition to anticancer properties, compounds in this class have demonstrated antimicrobial activity against various pathogens. For example, benzothioate derivatives have shown effectiveness against pathogenic bacteria in vitro.
Case Studies
- Study on Cytotoxicity : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various triazole derivatives against human cancer cell lines. The findings suggested that modifications on the triazole ring significantly impacted their anticancer potency.
- Antimicrobial Screening : In another investigation focusing on antimicrobial properties, several triazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited notable antibacterial activity comparable to standard antibiotics.
Preparation Methods
Halogenation and Diazotization
4,6-Dihydroxypyrimidin-5-amine (prepared from low-cost urea and malonic acid derivatives) undergoes chlorination using thionyl chloride in chloroform with catalytic dimethylformamide, yielding 4,6-dichloropyrimidin-5-amine. Subsequent diazotization with sodium nitrite in acidic medium generates a diazonium intermediate, which cyclizes with acetylene derivatives to form the triazolo[4,5-d]pyrimidine core.
Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Chlorination | SOCl₂, DMF (cat.), CHCl₃ | 70°C | 4 h | 85% |
| Diazotization/Cyclization | NaNO₂, HCl, Propargylamide | 0–5°C | 2 h | 78% |
Acetamide Side-Chain Installation at the 6-Position
The acetamide moiety is introduced via nucleophilic displacement of a chloro or mesylate group at position 6. Two approaches are prevalent: direct amidation or stepwise alkylation-amination.
Mesylation and Amide Coupling
6-Hydroxy-triazolopyrimidine is mesylated using methanesulfonyl chloride in dichloromethane with triethylamine, yielding the mesylate derivative. Subsequent reaction with N-benzyl-2-aminoacetamide in dimethylformamide at 60°C for 6 hours affords the target acetamide.
Key Data
| Intermediate | Reagents | Conditions | Yield |
|---|---|---|---|
| 6-Mesyl derivative | MsCl, TEA, DCM | 0°C, 2 h | 90% |
| Final acetamide | N-Benzyl-2-aminoacetamide, DMF | 60°C, 6 h | 75% |
Chlorination and Nucleophilic Substitution
Alternatively, 6-chloro-triazolopyrimidine reacts with N-benzylglycine in the presence of potassium carbonate in acetone, forming the acetamide via SNAr mechanism. This method avoids mesylation but requires higher temperatures (80°C, 8 hours).
Ketone Formation at the 7-Position
The 7-oxo group is installed via oxidation of a thioether intermediate or hydrolysis of a protected carbonyl.
Oxidation of Thioether
7-Thiomethyltriazolopyrimidine is oxidized with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at room temperature, yielding the ketone in 88% yield.
Hydrolysis of Enol Ether
Ethyl 7-ethoxy-triazolopyrimidine undergoes acidic hydrolysis with hydrochloric acid in ethanol, producing the 7-oxo derivative.
Characterization and Analytical Data
Final compounds are characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
¹H NMR (400 MHz, DMSO-d₆)
- δ 8.42 (s, 1H, triazole-H)
- δ 7.89 (d, J = 8.8 Hz, 2H, 4-methoxyphenyl)
- δ 7.32–7.25 (m, 5H, benzyl)
- δ 4.41 (s, 2H, CH₂CO)
- δ 3.85 (s, 3H, OCH₃)
¹³C NMR (101 MHz, DMSO-d₆)
- δ 169.8 (C=O)
- δ 161.2 (triazolopyrimidine C-7)
- δ 159.4 (OCH₃)
- δ 135.6–114.2 (aromatic carbons)
Yield Optimization and Challenges
Critical challenges include minimizing byproducts during triazole cyclization and avoiding over-oxidation at the 7-position.
Byproduct Analysis
Scalability
The mesylation-amination route (Section 3.1) is preferred for industrial scale-up due to milder conditions and higher reproducibility.
Q & A
Q. How to reconcile opposing reports on the compound’s solubility in aqueous vs. lipidic media?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
